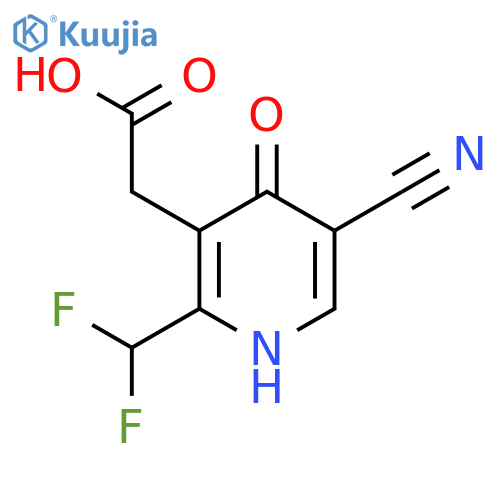Cas no 1805283-38-8 (5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)

1805283-38-8 structure
商品名:5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid
CAS番号:1805283-38-8
MF:C9H6F2N2O3
メガワット:228.152348995209
CID:4873512
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid
-
- インチ: 1S/C9H6F2N2O3/c10-9(11)7-5(1-6(14)15)8(16)4(2-12)3-13-7/h3,9H,1H2,(H,13,16)(H,14,15)
- InChIKey: YYWRMRNWUWXDQX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C(C#N)=CN1)=O)CC(=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 90.2
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045392-1g |
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid |
1805283-38-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
3. Water
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1805283-38-8 (5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
